6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
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Overview
Description
6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that features a benzoxazine core structure
Preparation Methods
The synthesis of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the bromination of 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and reaction time .
Chemical Reactions Analysis
6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a catalyst.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione can be compared with similar compounds such as:
6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.
5-chloro-3-methyl isatoic anhydride: This compound features a similar core structure but with different substituents, leading to variations in its chemical behavior and uses
Properties
IUPAC Name |
6-bromo-5-methyl-1H-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPSCUJQCONCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)OC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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